Yohimbine

Catalog No.
S583088
CAS No.
146-48-5
M.F
C21H26N2O3
M. Wt
354.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yohimbine

CAS Number

146-48-5

Product Name

Yohimbine

IUPAC Name

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1

InChI Key

BLGXFZZNTVWLAY-SCYLSFHTSA-N

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Solubility

3.48e-01 g/L

Synonyms

Aphrodine Hydrochloride, Aphrodyne, Corynanthine, Corynanthine Tartrate, Hydrochloride, Aphrodine, Hydrochloride, Yohimbine, Pluriviron, Rauhimbine, Rauwolscine, Tartrate, Corynanthine, Yocon, Yohimbin Spiegel, Yohimbine, Yohimbine Houdé, Yohimbine Hydrochloride, Yohimex

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Erectile Dysfunction

Yohimbine's most well-known research application relates to its potential for treating erectile dysfunction (ED). This effect is believed to be mediated via its ability to block alpha-2 adrenergic receptors in the corpus cavernosum, the erectile tissue of the penis. By blocking these receptors, yohimbine allows for increased blood flow and engorgement, potentially improving erectile function []. However, research findings on its efficacy are mixed, with some studies showing modest benefits and others showing no significant effect compared to placebo.

Physical Description

Solid

XLogP3

2.9

LogP

2.73
2.54 (LogP)
2.73

Melting Point

241 °C
250.8333333333 °C
241°C

UNII

2Y49VWD90Q

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (96.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as a sympatholytic and mydriatic. Impotence has been successfully treated with yohimbine in male patients with vascular or diabetic origins and psychogenic origins.

Livertox Summary

Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Herbal and Dietary Supplements

Pharmacology

Yohimbine is an indolalkylamine alkaloid with chemical similarity to reserpine. Yohimbine blocks presynaptic alpha-2 adrenergic receptors. Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration. Yohimbine's peripheral autonomic nervous system effect is to increase parasympathetic (cholinergic) and decrease sympathetic (adrenergic) activity. It is to be noted that in male sexual performance, erection is linked to cholinergic activity and to alpha-2 adrenergic blockade which may theoretically result in increased penile inflow, decreased penile outflow or both. Yohimbine exerts a stimulating action on the mood and may increase anxiety. Such actions have not been adequately studied or related to dosage although they appear to require high doses of the drug. Yohimbine has a mild anti-diuretic action, probably via stimulation of hypothalmic center and release of posterior pituitary hormone. Reportedly Yohimbine exerts no significant influence on cardiac stimulation and other effects mediated by (beta)-adrenergic receptors. Its effect on blood pressure, if any, would be to lower it; however, no adequate studies are at hand to quantitate this effect in terms of Yohimbine dosage.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BE - Drugs used in erectile dysfunction
G04BE04 - Yohimbine

Mechanism of Action

Yohimbine is a pre-synaptic alpha 2-adrenergic blocking agent. The exact mechanism for its use in impotence has not been fully elucidated. However, yohimbine may exert its beneficial effect on erectile ability through blockade of central alpha 2-adrenergic receptors producing an increase in sympathetic drive secondary to an increase in norepinephrine release and in firing rate of cells in the brain noradrenergic nuclei. Yohimbine-mediated norepinephrine release at the level of the corporeal tissues may also be involved. In addition, beneficial effects may involve other neurotransmitters such as dopamine and serotonin and cholinergic receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

146-48-5
85117-22-2

Wikipedia

Yohimbine

Biological Half Life

Elimination half-life is approximately 36 minutes.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
Holmes A, Quirk GJ: Pharmacological facilitation of fear extinction and the search for adjunct treatments for anxiety disorders--the case of yohimbine. Trends Pharmacol Sci. 2010 Jan;31(1):2-7. doi: 10.1016/j.tips.2009.10.003. Epub 2009 Dec 28. [PMID:20036429]
Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005).
Renner et al. Bioactivity-Guided Mapping and Navigation of Chemical Space Nature Chemical Biology, doi: 10.1038/nchembio.188, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Lebold et al. A divergent approach to the synthesis of the yohimbinoid alkaloids venenatine and alstovenine. Nature Chemistry, doi: 10.1038/nchem.1528, published online 23 December 2012 http://www.nature.com/nchem
Lachkar et al. Unified biomimetic assembly of voacalgine A and bipleiophylline via divergent oxidative couplings. Nature Chemistry, doi: 10.1038/nchem.2735, published online 27 February 2017

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